molecular formula C19H21NO5 B5808329 N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide

Cat. No. B5808329
M. Wt: 343.4 g/mol
InChI Key: JCDDQXHKXDCVRO-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide” is likely a synthetic organic compound. It seems to contain a benzodioxole group and a benzamide group, which are common in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes . For instance, the synthesis of a related compound, “N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide”, involves a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and depend on the specific conditions and reagents used . For instance, the synthesis of a related compound involves several steps, including Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Antioxidant Activity

The compound has been used in the synthesis of various derivatives, which have been evaluated for their antioxidant activity . The 1,3-benzodioxole ring system is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity, including antioxidant properties .

Capsaicin Analogue

“N-(1,3-Benzodioxol-5-ylmethyl)benzenesulfonamide”, an analogue of capsaicin, has been studied for its potential biological activities . It differs from capsaicin by having a 1,3-benzodioxol ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .

Cancer Research

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .

Fission Research

Fast proton-induced fission of 238U has been investigated using this compound . Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated . This research contributes to our understanding of nuclear reaction mechanisms and isotope production .

Synthesis of Derivatives

The compound has been used as a starting material for the synthesis of various derivatives . An optimal method has been developed for the synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine by the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction of the resulting 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile .

Optogenetics

While there is no direct mention of “Oprea1_514421” in optogenetics research, the field of optogenetics has found application in various fields and is widely applied in neurobiological research . It’s possible that future research could explore the potential applications of “Oprea1_514421” in this area.

Safety and Hazards

The safety and hazards of similar compounds can vary widely. For instance, a related compound, Piperine, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-22-15-8-6-14(10-18(15)23-4-2)19(21)20-11-13-5-7-16-17(9-13)25-12-24-16/h5-10H,3-4,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDDQXHKXDCVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323697
Record name N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide

CAS RN

349438-61-5
Record name N-(1,3-benzodioxol-5-ylmethyl)-3,4-diethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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